(3-Fluoro-4-methoxyphenyl) propanoate
Description
(3-Fluoro-4-methoxyphenyl) propanoate is an ester derivative featuring a phenyl ring substituted with a fluorine atom at the 3-position and a methoxy group (-OCH₃) at the 4-position, linked to a propanoate moiety. This compound is structurally characterized by its aromatic and ester functionalities, which influence its physicochemical and biological properties. Applications may include roles as intermediates in pharmaceuticals, agrochemicals, or materials science, given the prevalence of fluorinated and methoxy-substituted compounds in these fields .
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl) propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-3-10(12)14-7-4-5-9(13-2)8(11)6-7/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMYNNAQAKZNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC(=C(C=C1)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- Electronic Effects: The 3-fluoro-4-methoxy substitution in the target compound enhances lipophilicity and may stabilize resonance structures, unlike non-fluorinated analogs (e.g., 3-(4-methoxyphenyl)propanoic acid) .
- Reactivity: As an ester, this compound is less acidic (higher pKa) than its carboxylic acid counterpart (3-(4-methoxyphenyl)propanoic acid), making it more suitable for lipophilic formulations .
Physicochemical and Analytical Properties
highlights that esters like ethyl propanoate and ethyl hexanoate exhibit distinct retention and migration times in chromatographic analyses due to differences in polarity and molecular weight. For this compound:
- Retention Behavior: The fluorine atom increases molecular polarity compared to non-fluorinated esters (e.g., ethyl propanoate), likely leading to longer retention times in reverse-phase chromatography .
- Ionization and Dimer Formation: Similar to ethyl propanoate derivatives, the compound may form protonated dimers in ionization processes, though fluorine’s electronegativity could reduce dimer stability compared to non-fluorinated analogs .
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